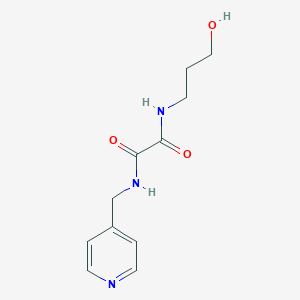![molecular formula C23H20BrN3O3 B299116 5-[(1-{4-[(4-bromobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B299116.png)
5-[(1-{4-[(4-bromobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(1-{4-[(4-bromobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as BBI-608, and it is a small molecule inhibitor that targets cancer stem cells.
Mecanismo De Acción
BBI-608 targets cancer stem cells by inhibiting the STAT3 pathway, which is a signaling pathway that is involved in the growth and survival of cancer cells. BBI-608 binds to STAT3 and prevents it from activating downstream targets, which leads to the inhibition of cancer stem cell growth. BBI-608 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BBI-608 has been shown to have minimal toxicity and side effects in animal models. The compound is well-tolerated and does not cause significant weight loss or organ toxicity. BBI-608 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BBI-608 has several advantages for lab experiments. The compound is readily available and can be synthesized in large quantities with high purity. BBI-608 has also been extensively studied in preclinical models, which makes it a valuable tool for cancer research. However, one limitation of BBI-608 is that it may not be effective in all types of cancer. Further research is needed to determine the optimal conditions for using BBI-608 in cancer treatment.
Direcciones Futuras
There are several future directions for research on BBI-608. One area of focus is the development of combination therapies that incorporate BBI-608 with other cancer treatments, such as chemotherapy or radiation therapy. Another area of research is the identification of biomarkers that can predict the response to BBI-608 treatment. Additionally, further studies are needed to determine the optimal dosing and treatment schedule for BBI-608 in different types of cancer. Overall, BBI-608 has significant potential as a cancer treatment, and further research is needed to fully understand its therapeutic benefits.
Métodos De Síntesis
BBI-608 is synthesized through a multi-step process that involves the reaction of 4-bromobenzyl alcohol with 2,5-dimethyl-1H-pyrrole-3-carboxaldehyde to form an intermediate product. The intermediate product is then reacted with 4-hydroxybenzaldehyde to form the final product, BBI-608. The synthesis method for BBI-608 is well-established, and the compound can be produced in large quantities with high purity.
Aplicaciones Científicas De Investigación
BBI-608 has been extensively studied for its potential applications in cancer treatment. The compound has been shown to inhibit cancer stem cells, which are responsible for the growth and spread of cancer cells. BBI-608 has been tested in preclinical studies for various types of cancer, including colorectal, pancreatic, and ovarian cancer. The results of these studies have shown that BBI-608 can significantly reduce tumor growth and increase survival rates in animal models.
Propiedades
Nombre del producto |
5-[(1-{4-[(4-bromobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione |
|---|---|
Fórmula molecular |
C23H20BrN3O3 |
Peso molecular |
466.3 g/mol |
Nombre IUPAC |
(5Z)-5-[[1-[4-[(4-bromophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C23H20BrN3O3/c1-14-11-17(12-21-22(28)26-23(29)25-21)15(2)27(14)19-7-9-20(10-8-19)30-13-16-3-5-18(24)6-4-16/h3-12H,13H2,1-2H3,(H2,25,26,28,29)/b21-12- |
Clave InChI |
DUXPRXRCQYBIAG-MTJSOVHGSA-N |
SMILES isomérico |
CC1=CC(=C(N1C2=CC=C(C=C2)OCC3=CC=C(C=C3)Br)C)/C=C\4/C(=O)NC(=O)N4 |
SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OCC3=CC=C(C=C3)Br)C)C=C4C(=O)NC(=O)N4 |
SMILES canónico |
CC1=CC(=C(N1C2=CC=C(C=C2)OCC3=CC=C(C=C3)Br)C)C=C4C(=O)NC(=O)N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 5-(4-fluorophenyl)-3-oxo-7-phenyl-2-[2-(2-propynyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299033.png)
![ethyl 5-(4-fluorophenyl)-2-(2-hydroxy-3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299034.png)
![ethyl 2-[4-(cyanomethoxy)-3-methoxybenzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299035.png)
![ethyl 2-(2-ethoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299036.png)
![ethyl 5-(4-fluorophenyl)-2-[3-methoxy-4-(2-propynyloxy)benzylidene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299037.png)
![N-(4-methylbenzyl)-N'-[4-(propan-2-yl)benzyl]ethanediamide](/img/structure/B299039.png)
![ethyl 2-[2-(cyanomethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299042.png)

![4-({5-[3,5-Dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B299044.png)
![3-[3-({2-[(4-carboxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid](/img/structure/B299045.png)
![ethyl (2Z)-5-(4-fluorophenyl)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299047.png)

![ethyl 2-(5-chloro-2-methoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299051.png)
![4-[(5-{4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B299055.png)